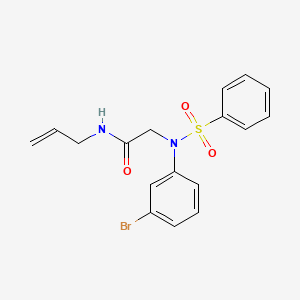![molecular formula C18H21NO2 B4899206 N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4899206.png)
N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide, also known as methoxyacetylfentanyl, is a synthetic opioid that has gained attention due to its potent analgesic effects. It was first synthesized in the 1970s as part of the fentanyl family of opioids, but its use as a recreational drug has only recently emerged.
Mécanisme D'action
Methoxyacetylfentanyl acts on the opioid receptor system by binding to the mu-opioid receptor. This binding results in the activation of the receptor, which leads to the inhibition of pain signals in the central nervous system. Methoxyacetylfentanyl is more potent than fentanyl due to its higher affinity for the mu-opioid receptor.
Biochemical and Physiological Effects
Methoxyacetylfentanyl has potent analgesic effects, which makes it useful for pain management. However, it also has several adverse effects, including respiratory depression, sedation, and euphoria. Methoxyacetylfentanyl can also cause addiction and dependence, which makes it a potential drug of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
Methoxyacetylfentanyl has several advantages for lab experiments, including its potent analgesic effects and high affinity for the mu-opioid receptor. However, it also has several limitations, including its potential for addiction and dependence, which makes it difficult to use in long-term studies.
Orientations Futures
There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamidelfentanyl. One area of research is the development of new opioid analgesics that have fewer adverse effects than N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamidelfentanyl. Another area of research is the study of the opioid receptor system, which could lead to the development of new drugs that target specific receptors.
Conclusion
In conclusion, N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamidelfentanyl is a potent opioid analgesic that has gained attention due to its potent analgesic effects. It has been the subject of scientific research due to its high affinity for the mu-opioid receptor and its potential for addiction and dependence. Although it has several advantages for lab experiments, it also has several limitations that make it difficult to use in long-term studies. There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamidelfentanyl, including the development of new opioid analgesics and the study of the opioid receptor system.
Méthodes De Synthèse
Methoxyacetylfentanyl is synthesized from fentanyl, a potent opioid analgesic that is commonly used in clinical settings. The synthesis process involves the acetylation of fentanyl with acetic anhydride and the addition of a methoxy group to the phenyl ring. This process results in the formation of N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamidelfentanyl, which is a more potent opioid than fentanyl.
Applications De Recherche Scientifique
Methoxyacetylfentanyl has been the subject of scientific research due to its potent analgesic effects. It has been used to study the opioid receptor system, which is responsible for the analgesic effects of opioids. Methoxyacetylfentanyl has been shown to bind to the mu-opioid receptor with high affinity, which is responsible for its potent analgesic effects.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(16-9-11-17(21-2)12-10-16)19-18(20)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRUIICQCRWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198113 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(anilinocarbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B4899127.png)


![4-({[5-(anilinocarbonyl)-2-bromophenyl]sulfonyl}amino)benzoic acid](/img/structure/B4899146.png)
![N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4899147.png)
![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B4899151.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4899159.png)
![N-(4-isopropylphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B4899174.png)

![1-[2-({[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-piperidinone](/img/structure/B4899182.png)
![8-[4-(4-fluorophenoxy)butoxy]quinoline](/img/structure/B4899194.png)
![3,5-dichloro-4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4899204.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4899216.png)
![5-{4-[(5-ethyl-1-benzofuran-3-yl)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4899219.png)